molecular formula C14H22N2O3 B2418861 N-[2-[(3As,4S,6aR)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361859-74-5

N-[2-[(3As,4S,6aR)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No. B2418861
CAS RN: 2361859-74-5
M. Wt: 266.341
InChI Key: FFMANFFJOSCASA-TUAOUCFPSA-N
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Description

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and require a deep understanding of organic chemistry. Unfortunately, the specific synthesis pathway for this compound is not available in the search results .


Chemical Reactions Analysis

Understanding the chemical reactions that a compound can undergo is crucial for predicting its behavior in different contexts. Unfortunately, the specific chemical reactions analysis for this compound is not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and potential uses. Unfortunately, the specific physical and chemical properties analysis for this compound is not available in the search results .

Safety And Hazards

Understanding the safety and hazards associated with a compound is crucial for handling and storage. Unfortunately, the specific safety and hazards information for this compound is not available in the search results .

Future Directions

The future directions for research on a compound can depend on many factors, including its properties, potential applications, and current limitations. Unfortunately, the specific future directions for this compound are not available in the search results .

properties

IUPAC Name

N-[2-[(3aS,4S,6aR)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-3-13(18)15(4-2)9-14(19)16-7-10-5-6-12(17)11(10)8-16/h3,10-12,17H,1,4-9H2,2H3/t10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMANFFJOSCASA-TUAOUCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CC2CCC(C2C1)O)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)N1C[C@@H]2CC[C@@H]([C@@H]2C1)O)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-N-{2-[(3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl}-N-ethylprop-2-enamide

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